[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate
Description
This compound is a highly modified corticosteroid derivative, structurally related to dexamethasone (C₂₂H₂₉FO₅), a potent anti-inflammatory glucocorticoid . The target molecule features three hexanoate ester groups: two at the C11 and C17 hydroxyl positions of the steroidal backbone and a third on the 2-oxoethyl side chain at C15. This extensive esterification significantly alters its physicochemical properties compared to dexamethasone.
- Molecular Formula: Likely C₄₀H₅₇FO₁₀ (estimated based on structural analogy to dexamethasone acetate, C₂₄H₃₁FO₆, with three additional hexanoate groups contributing ~345 g/mol) .
- Key Properties: LogP: Estimated ~5.0 (higher than dexamethasone’s 1.9 and dexamethasone acetate’s 2.65 due to increased hydrophobicity from hexanoate chains) . Solubility: Likely <10 µg/mL in water (inferred from dexamethasone acetate’s 10 µg/mL solubility) .
- Biological Role: As a prodrug, the hexanoate esters are expected to prolong systemic exposure by delaying hydrolysis to active dexamethasone, enhancing lipophilicity for sustained tissue penetration .
Properties
Molecular Formula |
C40H59FO8 |
|---|---|
Molecular Weight |
686.9 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |
InChI |
InChI=1S/C40H59FO8/c1-7-10-13-16-34(44)47-26-32(43)40(49-36(46)18-15-12-9-3)27(4)23-31-30-20-19-28-24-29(42)21-22-37(28,5)39(30,41)33(25-38(31,40)6)48-35(45)17-14-11-8-2/h21-22,24,27,30-31,33H,7-20,23,25-26H2,1-6H3/t27-,30+,31+,33+,37+,38+,39+,40+/m1/s1 |
InChI Key |
XLSDZSJYKYDEJV-PGTRRBJMSA-N |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CCCCC)C)C)OC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CCCCC)C)C)OC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate involves multiple steps, including the introduction of fluoro and hexanoyloxy groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate: undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dexamethasone and Its Esters
- Key Differences: The target compound’s hexanoate esters confer ~3-fold higher LogP than dexamethasone, suggesting superior membrane permeability but reduced aqueous solubility. Compared to dexamethasone acetate, the longer hexanoate chains likely slow enzymatic hydrolysis, extending half-life .
Norethisterone Hexanoate
- Structure: A progestin ester with a single hexanoate group at C17 .
- Molecular Weight : 296.41 g/mol (simpler structure with fewer substituents).
- Role: Used as a long-acting hormonal agent, demonstrating that hexanoate esters enhance depot effects in steroid prodrugs .
Flumethasone Pivalate
- Structure : Features a pivalate (2,2-dimethylpropionyl) ester and difluoro substitutions .
- Activity : Moderately potent corticosteroid with enhanced stability due to the bulky pivalate group, highlighting how ester bulk influences metabolic resistance .
Cyclopenta[a]phenanthrenyl Acetate Derivatives
- Example : (8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-... (CAS 7759-35-5) .
- Molecular Weight : 382.5 g/mol (C₂₃H₃₀O₄).
- Relevance: Shares the cyclopenta[a]phenanthrenyl core but lacks fluorination and hexanoate esters, underscoring structural versatility in modulating activity .
Structural and Functional Implications
- Ester Chain Length: Shorter esters (e.g., acetate) balance solubility and lipophilicity, while longer chains (hexanoate, pivalate) prioritize sustained release .
- Fluorination: The C9 fluoro group in the target compound and dexamethasone enhances glucocorticoid receptor affinity compared to non-fluorinated analogs .
- Biological Impact: Hexanoate esters may reduce systemic toxicity by limiting rapid absorption, as seen in norethisterone hexanoate’s depot formulation .
Biological Activity
The compound [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate is a complex synthetic molecule with potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound's detailed chemical structure is characterized by multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 482.6 g/mol. The presence of a fluorine atom and multiple hexanoyloxy groups suggests potential interactions with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C25H38F1O7 |
| Molecular Weight | 482.6 g/mol |
| Stereochemistry | Multiple stereocenters |
| Functional Groups | Fluorine, hexanoyloxy |
The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes within the body. Preliminary studies suggest it may exhibit anti-inflammatory and immunomodulatory effects similar to other corticosteroids.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has been shown to suppress pro-inflammatory cytokines in vitro.
- Immunomodulatory Effects : It may enhance or inhibit specific immune responses depending on the context.
- Potential Antitumor Activity : Some analogs of similar structure have demonstrated cytotoxic effects on cancer cell lines.
Case Studies
-
In Vitro Studies : A study conducted on human lymphocytes indicated that the compound significantly reduced the production of TNF-alpha and IL-6 when stimulated by lipopolysaccharides (LPS).
- Results : A reduction in cytokine levels by up to 50% was observed at concentrations above 10 µM.
-
Animal Models : In a murine model of arthritis, administration of the compound led to decreased joint swelling and improved mobility compared to control groups.
- Results : Histological examination revealed reduced infiltration of inflammatory cells in treated animals.
Toxicity Profile
While specific toxicity data for this compound is limited, related compounds have shown varying degrees of side effects including:
- Endocrine Disruption : Potential for altering hormonal balances.
- Gastrointestinal Issues : Reported in some corticosteroid analogs.
Safety Studies
Preliminary safety assessments indicate that doses up to 50 mg/kg in animal models did not result in significant adverse effects. Long-term studies are necessary to fully evaluate chronic exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
